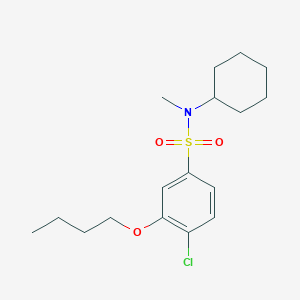![molecular formula C19H24N4O2 B2373316 N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(3-methoxyphenyl)acetamide CAS No. 2097898-17-2](/img/structure/B2373316.png)
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(3-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(3-methoxyphenyl)acetamide is a synthetic organic compound with notable applications in scientific research. This compound features a complex molecular structure that combines a quinazoline ring with an acetamide group, providing unique properties that make it a subject of interest in various fields such as medicinal chemistry, pharmacology, and industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(3-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the Quinazoline Ring: : The initial step involves the formation of the quinazoline core through cyclization reactions, often using ortho-aminobenzonitriles and suitable carbonyl compounds.
Dimethylamino Group Introduction: : A subsequent step introduces the dimethylamino group via nucleophilic substitution or reductive amination.
Coupling with Acetamide:
Industrial Production Methods
Industrial-scale production typically employs optimized reaction conditions to maximize yield and purity. This involves using continuous flow chemistry, automated synthesis platforms, and high-throughput screening techniques to refine reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, especially at the dimethylamino group, forming N-oxide derivatives.
Reduction: : Reduction can occur at various functional groups, depending on the reagents used, often leading to the formation of amine or alcohol derivatives.
Substitution: : It is susceptible to electrophilic and nucleophilic substitution reactions, particularly at positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reduction: : Reagents like sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: : Utilizing reagents such as alkyl halides, acyl chlorides, under conditions like reflux in organic solvents.
Major Products
Oxidation Products: : N-oxide derivatives.
Reduction Products: : Amine or alcohol derivatives.
Substitution Products: : Various quinazoline-substituted derivatives.
Applications De Recherche Scientifique
This compound has broad scientific research applications, including:
Chemistry: : Used as a building block in organic synthesis for developing more complex molecules.
Biology: : Studied for its interactions with biological macromolecules, serving as a probe in biochemical assays.
Medicine: : Investigated for potential therapeutic effects, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: : Utilized in material science for developing novel polymers and advanced materials with tailored properties.
Mécanisme D'action
The mechanism of action involves several pathways:
Molecular Targets: : Interacts with enzymes and receptors due to its structural compatibility with active sites.
Pathways Involved: : Modulates biological pathways by inhibiting or activating key enzymes, thereby altering metabolic processes.
Comparaison Avec Des Composés Similaires
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(3-methoxyphenyl)acetamide stands out due to its unique combination of structural features:
Similar Compounds
Quinazoline derivatives: Known for their pharmacological activities.
Acetamide compounds: Commonly used in medicinal chemistry for drug development.
This compound's unique structure allows for specific interactions that are not achievable with other similar compounds, highlighting its uniqueness in research and application.
Would you like to dive deeper into any specific section?
Propriétés
IUPAC Name |
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-23(2)19-20-12-14-11-15(7-8-17(14)22-19)21-18(24)10-13-5-4-6-16(9-13)25-3/h4-6,9,12,15H,7-8,10-11H2,1-3H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPROODXOWFEOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)CC3=CC(=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-fluoro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2373233.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2373236.png)
![5-Bromo-2-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2373237.png)
![1-Prop-2-enoyl-N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]piperidine-4-carboxamide](/img/structure/B2373239.png)
![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2373240.png)
![2,4-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B2373241.png)



![N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}naphthalene-2-sulfonamide](/img/structure/B2373248.png)



